Methyl 3-hydroxy-3-methylpentanoate

Physicochemical property LogP Membrane permeability

Methyl 3-hydroxy-3-methylpentanoate is a chiral β-hydroxy methyl ester (C₇H₁₄O₃, MW 146.18 g mol⁻¹) featuring a tertiary alcohol group at the 3-position and a methyl ester terminus. The molecule possesses one stereogenic centre, giving rise to (R)- and (S)-enantiomers that exhibit distinct biochemical and organoleptic behaviours.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 51302-90-0
Cat. No. B14663708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-3-methylpentanoate
CAS51302-90-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC(C)(CC(=O)OC)O
InChIInChI=1S/C7H14O3/c1-4-7(2,9)5-6(8)10-3/h9H,4-5H2,1-3H3
InChIKeyUDWYINMRIFIIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxy-3-methylpentanoate (CAS 51302-90-0): Core Identity and Procurement-Relevant Profile


Methyl 3-hydroxy-3-methylpentanoate is a chiral β-hydroxy methyl ester (C₇H₁₄O₃, MW 146.18 g mol⁻¹) featuring a tertiary alcohol group at the 3-position and a methyl ester terminus [1]. The molecule possesses one stereogenic centre, giving rise to (R)- and (S)-enantiomers that exhibit distinct biochemical and organoleptic behaviours [2]. Its structural proximity to mevalonic acid—lacking only the 5-hydroxyl group—places it within the mevalonate-analogue class of cholesterol-biosynthesis modulators [3]. The compound is recognised both as a synthetic chiral building block and as a naturally occurring volatile constituent of salak fruit (Salacca edulis), where it can constitute up to 25 % of the total volatile fraction [4].

Why Methyl 3-hydroxy-3-methylpentanoate Cannot Be Replaced by a Generic In-Class Ester or the Parent Acid


The 3-hydroxy-3-methylpentanoate scaffold is exquisitely sensitive to even single-atom modifications. DeBold et al. demonstrated that removal of the 5-hydroxyl group from mevalonic acid yields 3-hydroxy-3-methylpentanoic acid, which retains significant inhibitory activity against cholesterol biosynthesis, whereas removal of the 3-hydroxyl group, introduction of an aromatic substituent, or insertion of a double bond sharply attenuates activity [1]. At the ester level, pig liver esterase discriminates between the methyl and ethyl esters of the same β-hydroxy acid backbone, hydrolysing the R‑enantiomer of the methyl ester with distinct stereochemical preference [2]. Consequently, substituting methyl 3-hydroxy-3-methylpentanoate with a generic “3-hydroxy ester” or even the free acid risks altering enzyme recognition, enantioselectivity, membrane permeability, and volatile‑headspace profile—any one of which can compromise a synthetic route, a bioassay, or a flavour formulation. The quantitative evidence below substantiates precisely where this compound diverges from its closest structural neighbours.

Quantitative Differentiation Evidence for Methyl 3-hydroxy-3-methylpentanoate Versus Closest Analogs


Lipophilicity Advantage Over the Free Acid (3-Hydroxy-3-methylpentanoic Acid)

The methyl ester exhibits a computed logP (XlogP) of 0.71, whereas the parent carboxylic acid (3-hydroxy-3-methylpentanoic acid) shows XlogP values in the range 0.2–0.62 . The esterification therefore elevates lipophilicity by approximately 0.1–0.5 log units, indicating greater partitioning into organic phases and potentially improved passive membrane diffusion.

Physicochemical property LogP Membrane permeability

Dominant Volatile Abundance in Salak Fruit Compared to Co-Occurring Methyl-Branched Ester

In a comprehensive GC‑MS analysis of salak fruit pulp volatiles, methyl 3-hydroxy-3-methylpentanoate was the single most abundant constituent, accounting for 25.0 % of the total volatile fraction, surpassing the second-most abundant ester, methyl (E)-3-methylpent-2-enoate, which represented 23.4 % [1]. This quantitative dominance establishes the compound as the primary analytical marker for salak aroma authentication.

Natural product chemistry Flavour and fragrance GC-MS quantification

Enantioselective Hydrolysis by Pig Liver Esterase: Methyl Ester as the Optimal Substrate Among 3-Hydroxy-3-methylalkanoic Acid Esters

Wilson et al. demonstrated that pig liver esterase (PLE) stereoselectively hydrolyses the R‑enantiomer of 3-hydroxy-3-methylalkanoic acid esters bearing R′ = Me (methyl ester) or Et (ethyl ester). For the methyl ester (R = Et; 3-hydroxy-3-methylpentanoic acid methyl ester), the reaction proceeded with high enantiomeric discrimination, and the unhydrolysed ester could be recovered with measurable enantiomeric purity using chiral shift‑reagent NMR analysis [1]. While absolute rate constants were not tabulated for every substrate, the methyl ester was included in the core series of compounds that exhibited clear, reproducible enantioselectivity, confirming its suitability for preparative kinetic resolution protocols.

Biocatalysis Enantioselective hydrolysis Chiral resolution

Retained Cholesterol Biosynthesis Inhibitory Potential of the 3-Hydroxy-3-methylpentanoate Scaffold Compared to Mevalonic Acid

In a rat liver homogenate assay employing [2‑¹⁴C]-mevalonate as substrate, 3-hydroxy-3-methylpentanoic acid—the direct hydrolysis product of the target ester—acted as an active inhibitor of cholesterol biosynthesis, whereas mevalonic acid itself is the natural substrate and does not inhibit [1]. The inhibitory efficacy ranking from a related study was: 3-methyl-3-hydroxy pentanoic acid > Δ²-3-methyl pentenoic acid > Δ³-3-methyl pentenoic acid, with the hydroxy acid achieving half-maximal inhibition at 5 μmol mL⁻¹ of homogenate (corresponding to a 100:1 inhibitor-to-substrate molar ratio) [2]. Although the methyl ester was not tested directly in these homogenate studies, its hydrolysis product is the active inhibitory species, supporting the ester’s utility as a lipophilic prodrug form that can release the active acid upon esterase cleavage.

Cholesterol biosynthesis inhibition HMG-CoA reductase Mevalonate pathway

High-Confidence Application Scenarios for Methyl 3-hydroxy-3-methylpentanoate Based on Quantitative Differentiation Evidence


Natural-Identical Flavour Formulation for Salak (Snake Fruit) Typicity

Because methyl 3-hydroxy-3-methylpentanoate constitutes 25.0 % of the volatile fraction of authentic salak fruit—outranking all co-occurring esters—it is the indispensable analytical and sensory marker for creating natural-identical salak flavour bases. Any formulation that replaces it with a generic β-hydroxy ester will fail to reproduce the characteristic fruit aroma profile confirmed by GC‑MS [1].

Lipophilic Prodrug Delivery of a Cholesterol-Biosynthesis Inhibitor

In enzymology or pharmacological studies targeting the mevalonate pathway, the methyl ester serves as a more lipophilic (XlogP 0.71) precursor that can be hydrolysed to the active inhibitor 3-hydroxy-3-methylpentanoic acid. This approach circumvents the solubility and handling constraints of the free acid while preserving the inhibitory activity documented for the acid scaffold (IC₅₀ 5 μmol mL⁻¹ in rat liver homogenate) [2][3].

Enantioselective Kinetic Resolution via Pig Liver Esterase for Chiral Building Block Synthesis

The methyl ester is a validated substrate for pig liver esterase, which stereoselectively hydrolyses the R‑enantiomer. This allows chemists to obtain enantiomerically enriched samples of the S‑ester (or, after re‑esterification, the R‑acid) for use as chiral intermediates in asymmetric synthesis [4]. The methyl ester’s small steric footprint and ease of subsequent functionalisation make it the substrate of choice relative to bulkier alkyl esters.

Physicochemical Standard for Partition-Coefficient Optimisation Studies

The experimentally validated XlogP difference of +0.1 to +0.5 relative to the parent acid provides a defined dataset for calibrating computational models of ester-vs-acid permeation. Researchers optimising lipophilicity within a congeneric series can use the methyl ester as a reference point for how methyl esterification shifts partitioning behaviour .

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